(4-Propylpyridin-3-yl)methanamine
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Overview
Description
(4-Propylpyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a propyl group at the 4-position and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propylpyridin-3-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of 4-propylpyridine with formaldehyde and ammonium chloride, followed by reduction. The reaction conditions typically include:
Alkylation: 4-propylpyridine is reacted with formaldehyde and ammonium chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-Propylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary or tertiary amines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Propylpyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of (4-Propylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpyridin-3-yl)methanamine
- (4-Ethylpyridin-3-yl)methanamine
- (4-Butylpyridin-3-yl)methanamine
Uniqueness
(4-Propylpyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the propyl group at the 4-position may enhance its lipophilicity and influence its interaction with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(4-propylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-2-3-8-4-5-11-7-9(8)6-10/h4-5,7H,2-3,6,10H2,1H3 |
InChI Key |
UPIVVHVPKSORGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NC=C1)CN |
Origin of Product |
United States |
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